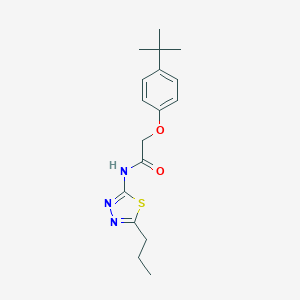![molecular formula C21H15ClF3NO3 B284643 2-chloro-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284643.png)
2-chloro-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. This compound is also known as BAY 43-9006 and Sorafenib, which are the trade names of the drug that contains this compound. However,
Mécanisme D'action
The mechanism of action of 2-chloro-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide involves the inhibition of several kinases, including RAF kinases, VEGFR-2, and PDGFR-beta. By inhibiting these kinases, the compound disrupts signaling pathways that are essential for tumor growth and survival. Additionally, the compound has been shown to induce apoptosis in cancer cells, further contributing to its anti-tumor effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to reduce angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. Additionally, the compound has been shown to inhibit tumor cell proliferation and induce apoptosis in cancer cells. It also has anti-inflammatory effects, which may contribute to its anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-chloro-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide in lab experiments is its specificity for several kinases involved in tumor growth and survival. This specificity allows for targeted inhibition of these kinases, reducing the risk of off-target effects. However, the compound has several limitations, including its potential toxicity and the development of resistance in cancer cells.
Orientations Futures
There are several future directions for research involving 2-chloro-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide. One area of research is the development of new compounds that target additional kinases involved in tumor growth and survival. Additionally, research is needed to determine the optimal dosing and administration schedule for the compound to maximize its anti-tumor effects. Finally, research is needed to determine the potential applications of the compound in other disease areas, such as inflammatory diseases and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in cancer research. Its multi-kinase inhibitory properties make it a promising candidate for the treatment of several types of cancer. However, further research is needed to determine its optimal use and potential applications in other disease areas.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide involves several steps, including the reaction of 2-amino-4-chlorophenol with 5-trifluoromethyl-2-nitrobenzoic acid, followed by reduction of the nitro group to an amine. The resulting amine is then reacted with 3-methoxyphenol and 4-(dimethylamino)pyridine to form the final product.
Applications De Recherche Scientifique
2-chloro-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential applications in cancer research. It is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth, angiogenesis, and metastasis. It has been shown to be effective in the treatment of several types of cancer, including hepatocellular carcinoma, renal cell carcinoma, and thyroid cancer.
Propriétés
Formule moléculaire |
C21H15ClF3NO3 |
|---|---|
Poids moléculaire |
421.8 g/mol |
Nom IUPAC |
2-chloro-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C21H15ClF3NO3/c1-28-14-5-4-6-15(12-14)29-19-10-9-13(21(23,24)25)11-18(19)26-20(27)16-7-2-3-8-17(16)22/h2-12H,1H3,(H,26,27) |
Clé InChI |
PJKGILXNDCNCCX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=CC=C3Cl |
SMILES canonique |
COC1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B284566.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284567.png)
![2-(3-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284568.png)



![2-(2,6-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284574.png)

![2-(2-bromo-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284577.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284578.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B284581.png)

